Cas no 1018289-23-0 (3-(2-bromophenoxy)propane-1-sulfonyl chloride)

3-(2-Bromophenoxy)propane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a brominated phenoxy moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonate-based derivatives. The presence of the 2-bromophenoxy group enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. Its sulfonyl chloride functionality offers high electrophilicity, facilitating efficient acylation or sulfonylation reactions under mild conditions. The compound is particularly valuable in pharmaceutical and agrochemical research, where precise structural modifications are required. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
3-(2-bromophenoxy)propane-1-sulfonyl chloride structure
1018289-23-0 structure
Product name:3-(2-bromophenoxy)propane-1-sulfonyl chloride
CAS No:1018289-23-0
MF:C9H10BrClO3S
MW:313.595900058746
CID:6467503
PubChem ID:64198192

3-(2-bromophenoxy)propane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromophenoxy)propane-1-sulfonyl chloride
    • 1018289-23-0
    • EN300-1144388
    • AKOS013518154
    • Inchi: 1S/C9H10BrClO3S/c10-8-4-1-2-5-9(8)14-6-3-7-15(11,12)13/h1-2,4-5H,3,6-7H2
    • InChI Key: YYEYOJLSKIJLNJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1OCCCS(=O)(=O)Cl

Computed Properties

  • Exact Mass: 311.92226g/mol
  • Monoisotopic Mass: 311.92226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8Ų
  • XLogP3: 3.1

3-(2-bromophenoxy)propane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1144388-0.25g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0 95%
0.25g
$381.0 2023-10-25
Enamine
EN300-1144388-1.0g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0
1g
$728.0 2023-06-09
Enamine
EN300-1144388-2.5g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0 95%
2.5g
$810.0 2023-10-25
Enamine
EN300-1144388-10g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0 95%
10g
$1778.0 2023-10-25
Enamine
EN300-1144388-1g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0 95%
1g
$414.0 2023-10-25
Enamine
EN300-1144388-10.0g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0
10g
$3131.0 2023-06-09
Enamine
EN300-1144388-0.5g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0 95%
0.5g
$397.0 2023-10-25
Enamine
EN300-1144388-5.0g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0
5g
$2110.0 2023-06-09
Enamine
EN300-1144388-0.05g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0 95%
0.05g
$348.0 2023-10-25
Enamine
EN300-1144388-0.1g
3-(2-bromophenoxy)propane-1-sulfonyl chloride
1018289-23-0 95%
0.1g
$364.0 2023-10-25

Additional information on 3-(2-bromophenoxy)propane-1-sulfonyl chloride

Introduction to 3-(2-bromophenoxy)propane-1-sulfonyl chloride (CAS No. 1018289-23-0)

3-(2-bromophenoxy)propane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1018289-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The presence of both a bromophenyl group and a sulfonyl chloride moiety in its structure imparts unique reactivity, making it a valuable building block for medicinal chemists and synthetic organic chemists.

The bromophenoxy substituent in the molecule enhances its potential as a cross-coupling partner, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal for constructing complex molecular architectures. Sulfonyl chlorides, on the other hand, are well-known for their ability to react with nucleophiles to form sulfonamides, a crucial transformation in drug development. The combination of these features makes 3-(2-bromophenoxy)propane-1-sulfonyl chloride a versatile intermediate with broad applications in synthetic chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The demand for sophisticated intermediates like 3-(2-bromophenoxy)propane-1-sulfonyl chloride has consequently increased, driven by the need for efficient synthetic routes to complex drug molecules. This compound has been explored in several high-profile studies aimed at identifying new pharmacophores and optimizing drug-like properties.

One of the most compelling applications of 3-(2-bromophenoxy)propane-1-sulfonyl chloride is in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The ability to introduce diverse aryl groups via cross-coupling reactions allows for the rapid exploration of structure-activity relationships (SAR). For instance, researchers have utilized this intermediate to develop potent inhibitors of Janus kinases (JAKs), which play a key role in signaling pathways associated with autoimmune disorders. The bromine atom provides a handle for further functionalization, enabling the construction of highly specific inhibitors with improved selectivity.

Another area where 3-(2-bromophenoxy)propane-1-sulfonyl chloride has shown promise is in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including viral replication and tumor progression. By leveraging its reactivity, chemists have been able to synthesize sulfonamide-based protease inhibitors that exhibit potent activity against targets such as HIV protease and matrix metalloproteinases (MMPs). These inhibitors have advanced into clinical trials and represent significant therapeutic advancements.

The compound's utility extends beyond kinase and protease inhibition. It has been employed in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), where sulfonamide derivatives are known for their analgesic and anti-inflammatory properties. Additionally, its incorporation into peptidomimetics has opened new avenues for drug design, particularly in the quest to develop more stable and orally bioavailable analogs of natural peptides.

From a synthetic chemistry perspective, 3-(2-bromophenoxy)propane-1-sulfonyl chloride serves as an excellent scaffold for exploring novel reaction methodologies. For example, its use in transition-metal-catalyzed reactions has led to the development of more efficient protocols for C-H activation and functionalization. These advances not only streamline synthetic routes but also enable access to previously inaccessible molecular architectures.

The growing interest in green chemistry has also influenced the application of 3-(2-bromophenoxy)propane-1-sulfonyl chloride. Researchers are increasingly focusing on developing catalytic systems that minimize waste and energy consumption. This aligns with the broader goal of sustainable chemical synthesis, where intermediates like this one play a pivotal role by facilitating efficient transformations under mild conditions.

In conclusion, 3-(2-bromophenoxy)propane-1-sulfonyl chloride (CAS No. 1018289-23-0) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features make it an indispensable tool for synthetic chemists seeking to create novel bioactive molecules. As research continues to evolve, it is likely that this intermediate will find even broader applications, contributing to the next generation of therapeutics that address unmet medical needs.

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